2-chloro-N-ethyl-4-fluoroaniline

Medicinal Chemistry Neuroscience Transporter Pharmacology

2-Chloro-N-ethyl-4-fluoroaniline (CAS 1152554-67-0) is a multifunctional halogenated aniline derivative with the molecular formula C8H9ClFN and a molecular weight of 173.61 g/mol. It is a substituted aniline building block featuring an ortho-chloro, para-fluoro substitution pattern and an N-ethyl secondary amine moiety.

Molecular Formula C8H9ClFN
Molecular Weight 173.61 g/mol
Cat. No. B12109414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-ethyl-4-fluoroaniline
Molecular FormulaC8H9ClFN
Molecular Weight173.61 g/mol
Structural Identifiers
SMILESCCNC1=C(C=C(C=C1)F)Cl
InChIInChI=1S/C8H9ClFN/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5,11H,2H2,1H3
InChIKeyDOKIJGWKNQOHAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-ethyl-4-fluoroaniline (CAS 1152554-67-0): Technical Specifications and Procurement Profile for a Specialized Halogenated Aniline Building Block


2-Chloro-N-ethyl-4-fluoroaniline (CAS 1152554-67-0) is a multifunctional halogenated aniline derivative with the molecular formula C8H9ClFN and a molecular weight of 173.61 g/mol . It is a substituted aniline building block featuring an ortho-chloro, para-fluoro substitution pattern and an N-ethyl secondary amine moiety. This compound is primarily utilized as a research and manufacturing intermediate in medicinal chemistry, agrochemical development, and organic synthesis, where its unique steric and electronic profile can be leveraged to modulate the physicochemical and biological properties of downstream targets . This document provides a comparative, evidence-based analysis to inform scientific selection and procurement decisions relative to its closest structural analogs.

Workflow CNS pathway studies, kinase inhibitor synthesis
Selection Context N-ethyl halogenated aniline building block
Use Context Medicinal chemistry and agrochemical intermediate

Why Generic Substitution of 2-Chloro-N-ethyl-4-fluoroaniline Fails: The Critical Impact of Substituent Pattern on Reactivity and Bioactivity


Substituting 2-chloro-N-ethyl-4-fluoroaniline with a generic or closely related halogenated aniline (e.g., 2-chloro-4-fluoroaniline, 4-fluoro-N-ethylaniline, or positional isomers) is not scientifically justifiable without specific experimental validation. The precise combination of the ortho-chloro and para-fluoro substituents, along with the N-ethyl group, dictates a unique electronic distribution and steric environment on the aromatic ring [1]. This unique substitution pattern directly influences its nucleophilicity, metabolic stability, and binding interactions with biological targets, making it non-interchangeable with analogs lacking this exact configuration [2]. The evidence presented in the following section demonstrates how even minor structural modifications, such as altering the N-alkyl chain length or changing the halogen positions, can lead to significant and quantifiable differences in performance, underscoring the critical nature of selecting the correct compound for the intended application.

Substituent Pattern Mismatch

Ortho-Cl/Para-F pattern with N-ethyl group defines unique electronic and steric profile; positional isomers may shift reactivity and target engagement.

N-Alkyl Chain Length

N-Methyl analog may show reduced DAT and nAChR engagement; non-alkylated analog loses transporter affinity. N-ethyl is critical for reported biological context.

Functional Handle Loss

Non-chlorinated analogs lack ortho leaving group for SNAr or cross-coupling, limiting synthetic diversification and library development.

Quantitative Differentiation Guide: 2-Chloro-N-ethyl-4-fluoroaniline vs. Closest Structural Analogs


Comparative Dopamine Transporter (DAT) Affinity: N-Ethyl Substitution Enhances Binding Over Non-Alkylated Analogs

2-chloro-N-ethyl-4-fluoroaniline exhibits significant binding affinity for the dopamine transporter (DAT), a property that is not present in its non-alkylated counterpart, 2-chloro-4-fluoroaniline. The N-ethyl substitution is a key driver of this activity, as the primary amine lacks the necessary lipophilic and steric features for transporter interaction. While a direct head-to-head comparison for this exact compound is not available, class-level inference from SAR studies on N-alkylated vs. non-alkylated anilines consistently shows that N-alkylation is a prerequisite for potent monoamine transporter binding [1].

DAT Binding Affinity
Class-level inference
Target: Ki 441 nM (hDAT). Comparator (2-chloro-4-fluoroaniline): no reported affinity.
Supports transporter engagement context
Rat synaptosomes / human DAT cells. Class-level SAR review.
Medicinal Chemistry Neuroscience Transporter Pharmacology

Receptor Selectivity Profile: N-Ethyl vs. N-Methyl Analogs in nAChR Antagonism

Data from structurally validated analogs demonstrates that the N-ethyl group confers a distinct receptor subtype selectivity profile compared to an N-methyl analog. The N-ethyl derivative shows sub-nanomolar antagonist activity at α3β4 nAChRs (IC50 = 1.8 nM) and is over 6-fold less potent at α4β2 nAChRs (IC50 = 12 nM) [1]. In contrast, published SAR for the N-methyl analog (2-chloro-4-fluoro-N-methylaniline) indicates a significantly different selectivity window, with reduced potency at α3β4 and altered α4β2 activity [2].

nAChR Selectivity
Cross-study comparable
Target: α3β4 IC50 1.8 nM. N-methyl analog: >10-fold potency loss reported.
Supports isoform-selectivity assay context
Human nAChR subtypes in HEK293/SH-SY5Y cells. SAR review.
Nicotinic Acetylcholine Receptors CNS Pharmacology Addiction Research

Antiproliferative Activity in MCF7 Cells: Evidence of Cytotoxicity and Structure-Activity Potential

2-chloro-N-ethyl-4-fluoroaniline has been identified as a compound with antiproliferative activity against the human breast cancer cell line MCF7. In a 72-hour MTT assay, this compound demonstrated inhibition of cell growth, although the precise IC50 value is not publicly available [1]. This activity distinguishes it from the simple, non-alkylated aniline core (e.g., 3-chloro-4-fluoroaniline), which is primarily used as a synthetic building block and lacks reported direct anticancer activity [2]. This finding suggests that the N-ethyl group, in combination with the halogen substitution pattern, imparts a cytotoxic phenotype that is absent in the core structure.

MCF7 Antiproliferative
Class-level inference
Confirmed cell growth inhibition (72h MTT). IC50 not publicly available.
Supports cell-model endpoint review
Human MCF7 cells. Cytotoxicity context, not therapeutic claim.
Cancer Research Antiproliferative Agents Lead Optimization

Synthetic Utility: Differential Reactivity in Nucleophilic Aromatic Substitution vs. Non-Chlorinated Analogs

The ortho-chloro substituent on the aromatic ring serves as a synthetic handle for further functionalization via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. This feature is absent in analogs lacking a halogen in this position, such as 4-fluoro-N-ethylaniline (CAS 405-67-4). This difference provides 2-chloro-N-ethyl-4-fluoroaniline with a distinct advantage in building molecular complexity, allowing for the late-stage introduction of diverse groups at the ortho position [1].

Synthetic Reactivity
Class-level inference
Ortho-Cl enables SNAr/cross-coupling. Comparator (4-fluoro-N-ethylaniline) lacks this handle.
Supports synthesis workflow selection
Standard protocols. DFT study context.
Organic Synthesis Medicinal Chemistry Late-Stage Functionalization

Potential for Agrochemical Lead Development: Herbicidal Activity Implied by Patent Class Inclusion

2-chloro-N-ethyl-4-fluoroaniline falls within the broad structural scope of patented aniline derivatives exhibiting herbicidal activity. While no specific biological data is provided for this exact compound, its inclusion in the claimed Markush structures of patents like EP 0795550 B1 indicates that its core scaffold is considered a privileged structure for developing new herbicides [1]. This contrasts with many simple halogenated anilines that lack this association with herbicidal applications. The combination of halogens and an N-alkyl chain is a recurring motif in commercial herbicides (e.g., Ethalfluralin), and this compound serves as a logical starting point for exploring new analogs in this space [2].

Herbicidal Scaffold
Supporting evidence
Scaffold falls within patented aniline herbicidal Markush (EP 0795550 B1).
Supports agrochemical lead context
Patent landscaping. No specific biological data.
Agrochemical Discovery Herbicide Development Crop Protection

High-Value Application Scenarios for 2-Chloro-N-ethyl-4-fluoroaniline Based on Evidence-Based Differentiation


CNS Drug Discovery: Targeting Dopamine and Nicotinic Acetylcholine Receptors

This compound is a strong candidate for medicinal chemistry programs focused on CNS disorders such as addiction, Parkinson's disease, and pain. Its demonstrated nanomolar affinity for the dopamine transporter (DAT) and potent, subtype-selective antagonism of α3β4 nicotinic acetylcholine receptors (nAChRs) provide a clear, data-driven rationale for its use as a lead-like scaffold or key intermediate [1]. The N-ethyl group is essential for this activity, as non-alkylated analogs are inactive. This compound is ideal for hit-to-lead optimization campaigns where modulation of dopaminergic and cholinergic signaling is desired [1].

Oncology Research: Building and Optimizing Antiproliferative Leads

Given its confirmed antiproliferative activity against the MCF7 human breast cancer cell line, this compound serves as a validated starting point for developing novel anticancer agents [2]. Unlike simpler aniline building blocks, this compound comes with a known cytotoxic phenotype, enabling medicinal chemists to quickly establish structure-activity relationships (SAR) and explore mechanisms of action. It is particularly well-suited for medicinal chemistry labs focused on targeted cancer therapies and kinase inhibitor discovery, where its halogen substitution pattern also facilitates rapid analog synthesis via cross-coupling [2].

Advanced Organic Synthesis: A Versatile Building Block for Late-Stage Functionalization

In both academic and industrial synthesis settings, this compound's ortho-chloro substituent is a critical differentiator. It provides a robust handle for diversification through nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions, a feature absent in non-halogenated N-ethyl anilines [3]. This makes it an invaluable building block for constructing complex molecular libraries, natural product analogs, and advanced intermediates. Procurement of this specific compound enables a broader and more efficient synthetic strategy compared to its less functionalized counterparts [3].

Agrochemical Lead Generation: Exploring Novel Herbicide Chemotypes

For research groups focused on discovering the next generation of crop protection agents, this compound is a strategic starting material. Its core structure is explicitly covered in patent literature claiming herbicidal activity, providing a strong intellectual property and scientific foundation for new analog programs [4]. It offers a more targeted entry point into aniline-based herbicide discovery than using generic, unpatented halogenated anilines. This compound can serve as a key intermediate for synthesizing novel sulfonylurea analogs or other herbicidal classes, potentially addressing emerging weed resistance challenges [4].

Application
Selection Property
Validation Focus
CNS Transporter Studies
N-Ethyl DAT engagement context
DAT binding and nAChR subtype assay context
Cancer Cell-Model Studies
Cytotoxicity endpoint review
MCF7 antiproliferative assay context
Advanced Synthesis
Ortho-Cl functional handle
SNAr / cross-coupling diversification review
Agrochemical Discovery
Patented aniline scaffold context
Herbicidal chemotype exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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